molecular formula C22H22N2O6 B3585958 3-Ethyl 6-methyl 4-[(2,5-dimethoxyphenyl)amino]quinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-[(2,5-dimethoxyphenyl)amino]quinoline-3,6-dicarboxylate

Cat. No.: B3585958
M. Wt: 410.4 g/mol
InChI Key: VJIVDZGPVXRZAV-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 4-[(2,5-dimethoxyphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-[(2,5-dimethoxyphenyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxyaniline with a suitable quinoline precursor under acidic conditions, followed by esterification to introduce the ethyl and methyl groups. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 4-[(2,5-dimethoxyphenyl)amino]quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethyl 6-methyl 4-[(2,5-dimethoxyphenyl)amino]quinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-[(2,5-dimethoxyphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair. These interactions make it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial drug with additional functional groups.

Uniqueness

3-Ethyl 6-methyl 4-[(2,5-dimethoxyphenyl)amino]quinoline-3,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl, methyl, and dimethoxyphenyl groups enhances its lipophilicity and ability to interact with biological targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

3-O-ethyl 6-O-methyl 4-(2,5-dimethoxyanilino)quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-5-30-22(26)16-12-23-17-8-6-13(21(25)29-4)10-15(17)20(16)24-18-11-14(27-2)7-9-19(18)28-3/h6-12H,5H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIVDZGPVXRZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=C(C=CC(=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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